Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1523464-12-1
Cat. No.: VC2879216
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1523464-12-1 |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | NBXYOUKYBONNSQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate features a bicyclic heterocyclic system consisting of a fused imidazole and pyridine ring. The compound contains three key functional groups that define its chemical identity and reactivity: a chlorine atom at position 6 of the pyridine ring, a methyl group at position 8, and an ethyl carboxylate moiety at position 2 of the imidazole ring. This specific arrangement of substituents creates a unique electronic distribution throughout the molecule, influencing its chemical behavior and potential biological interactions .
The imidazo[1,2-a]pyridine core provides a rigid scaffold with specific spatial orientation of functional groups, which is critical for molecular recognition in biological systems. The chlorine atom, being electronegative, creates an electron-deficient region that may participate in hydrogen bonding or halogen bonding interactions with target proteins. Similarly, the methyl group contributes to the hydrophobic character of the molecule, potentially enhancing membrane permeability and target binding.
Physicochemical Properties
The physicochemical properties of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1523464-12-1 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
| InChI | InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3 |
| InChI Key | NBXYOUKYBONNSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl |
These properties collectively determine the compound's behavior in biological systems, including its solubility, membrane permeability, and potential for protein binding. The moderate molecular weight (238.67 g/mol) and the presence of both hydrophilic (carboxylate) and hydrophobic (methyl) groups suggest a balanced lipophilicity profile, potentially favorable for drug-like properties .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically follows established methods for imidazo[1,2-a]pyridine derivatives. The most common approach involves the condensation of appropriately substituted 2-aminopyridines with α-haloketones or α-haloesters. This reaction proceeds through an initial nucleophilic attack by the pyridine nitrogen on the α-carbon of the halo-carbonyl compound, followed by cyclization and dehydration to form the imidazole ring.
Industrial production may utilize continuous flow systems to enhance efficiency and yield, with careful consideration given to reaction conditions, solvent selection, and catalyst optimization. The synthesis generally requires multiple steps, with purification processes implemented at each stage to ensure high product quality.
Structure-Activity Relationships
Effect of Substituents on Activity
The biological activity of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate is significantly influenced by its specific substitution pattern. Structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives have revealed several key insights:
These structural features work synergistically to determine the compound's biological profile and therapeutic potential .
Comparison with Structural Analogs
Comparing Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate with related compounds provides valuable insights into structure-activity relationships:
These structural variations highlight the importance of specific substitution patterns for optimal biological activity and provide direction for rational design of improved derivatives .
Pharmacokinetic Properties
Absorption and Distribution
Metabolism and Elimination
The metabolic fate of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate would likely involve several pathways:
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Hydrolysis of the ethyl ester to form the corresponding carboxylic acid
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Potential oxidation of the methyl group to hydroxymethyl or carboxylic acid derivatives
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Possible phase II conjugation reactions, particularly at metabolically generated hydroxyl groups
These metabolic transformations would increase the compound's hydrophilicity, facilitating renal elimination. The specific metabolic enzymes involved and the pharmacokinetic parameters (half-life, clearance, volume of distribution) would require dedicated studies to characterize fully.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl ester (triplet and quartet), methyl group (singlet), and aromatic protons. ¹³C NMR would reveal signals for carbonyl carbon, aromatic carbons, and aliphatic carbons.
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 238.67 with characteristic isotope pattern due to chlorine.
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Infrared Spectroscopy: Would display characteristic absorption bands for C=O stretching (approximately 1700-1750 cm⁻¹), aromatic C=C and C=N stretching, and C-Cl stretching.
These spectroscopic data, combined with elemental analysis, provide definitive structural confirmation of the compound .
Current Research Trends and Future Directions
Ongoing Research Activities
Current research on Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate and related compounds is focused in several areas:
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Exploration of anticancer mechanisms: Investigating specific molecular targets and signaling pathways affected by the compound
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Synthesis of structural analogs: Development of derivatives with optimized pharmacological properties
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Expansion of biological activity profiling: Screening against diverse disease targets to identify new therapeutic applications
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Development of improved synthetic routes: Establishing more efficient, scalable, and environmentally friendly synthesis methods
These research efforts aim to fully characterize the compound's therapeutic potential and optimize its properties for potential pharmaceutical applications.
Future Research Opportunities
Several promising directions for future research on Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate include:
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Detailed structure-activity relationship studies to optimize potency and selectivity
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Investigation of combination therapies, particularly for cancer treatment
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Development of targeted delivery systems to enhance efficacy and reduce side effects
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Exploration of the compound's potential against emerging diseases and resistant pathogens
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Computational studies to predict binding modes and guide rational drug design
These research avenues could significantly advance the understanding and application of Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate in medicinal chemistry and drug discovery .
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